molecular formula C24H22N6O3S2 B11620651 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11620651
M. Wt: 506.6 g/mol
InChI Key: MTUWHRAEMSXLLB-UYRXBGFRSA-N
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Description

The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with a unique structure that includes a thiazolidine ring, a pyridopyrimidine core, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The key steps include the formation of the thiazolidine ring, the construction of the pyridopyrimidine core, and the introduction of the imidazole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The imidazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biology, this compound may serve as a probe for studying enzyme activity or as a ligand for binding studies. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical research.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as thermal stability, conductivity, or catalytic activity.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives, pyridopyrimidine analogs, and imidazole-containing molecules. These compounds share structural features with 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one but may differ in their specific substituents or overall structure.

Uniqueness

The uniqueness of This compound lies in its combination of structural features. The presence of the thiazolidine ring, pyridopyrimidine core, and imidazole moiety in a single molecule provides a unique platform for exploring new chemical reactivity and biological activity.

Properties

Molecular Formula

C24H22N6O3S2

Molecular Weight

506.6 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N6O3S2/c1-16-5-2-10-29-21(16)27-20(26-7-4-9-28-11-8-25-15-28)18(22(29)31)13-19-23(32)30(24(34)35-19)14-17-6-3-12-33-17/h2-3,5-6,8,10-13,15,26H,4,7,9,14H2,1H3/b19-13-

InChI Key

MTUWHRAEMSXLLB-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCN5C=CN=C5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCN5C=CN=C5

Origin of Product

United States

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